Dimethyltin dichloride
Overview
Description
Dimethyltin dichloride, also known as this compound, is a useful research compound. Its molecular formula is C2H6Cl2Sn and its molecular weight is 219.68 g/mol. The purity is usually 95%.
The exact mass of the compound Dichlorodimethylstannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Organic Synthesis
Dichlorodimethylstannane is utilized in the field of organic synthesis. For example, it has been used in the preparation of novel indium hydrides applicable to practical reduction of carbonyls and halides, as demonstrated in a study by Miyai, Inoue, Yasuda, Shibata, and Baba (1998) (Miyai et al., 1998).
2. Study of Chemical Bonding
The compound plays a role in understanding chemical bonding, particularly in tin compounds. Storck and Weiss (1990) investigated the correlation between 35Cl NQR spectra and Sn-Cl bond lengths in dichlorodimethylstannane complexes, enhancing the understanding of tin chemistry (Storck & Weiss, 1990).
3. Polymer Synthesis and Electrochemical Studies
In polymer science, dichlorodimethylstannane has been used in the synthesis of poly(dimethylsilane) and poly(dimethylstannum), as reported by Elangovan, Muthukumaran, and Kulandainathan (2006). These polymers exhibit unique electrochemical properties and potential applications in various fields (Elangovan et al., 2006).
4. Metallabenzocyclobutene Synthesis
Dichlorodimethylstannane is instrumental in the synthesis of metallabenzocyclobutenes, a class of organometallic compounds. Boer, Akkerman, and Bickelhaupt (1987) reported on its use in reactions with 1,2-dihydro-1-magnesabenzocyclobutene (Boer et al., 1987).
5. Synthesis of Allenyl- and Alkynyl-Stannanes
Lassalle, Janati, and Guillemin (1995) explored the synthesis of allenyl- and alkynyl-stannanes using dichlorodimethylstannane, highlighting its role in creating specialized organometallic compounds (Lassalle et al., 1995).
6. Synthesis of Dialkylsubstituted Polystannanes
Okano, Matsumoto, Arakawa, Tsuruta, and Hamano (1998) used dichlorodimethylstannane for electrochemical polymerization, leading to the creation of unique polystannanes with potential applications in materials science (Okano et al., 1998).
7. Heterasumanene Synthesis
In the synthesis of heterasumanenes, dichlorodimethylstannane has been employed to create compounds with varied heteroatom functionalities, as studied by Saito, Tanikawa, Tajima, Guo, and Nagase (2010) (Saito et al., 2010).
Safety and Hazards
Dichlorodimethylstannane is classified as toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage. It’s fatal if inhaled. It’s suspected of damaging fertility or the unborn child. It causes damage to organs (Immune system, Nervous system) through prolonged or repeated exposure. It’s harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Dimethyltin dichloride, also known as Dichlorodimethylstannane, is an organotin compound Organotin compounds are known to interact with various biological molecules such as dna, rna, proteins, and lipids due to their positive charge .
Mode of Action
It has been observed that at low concentrations (up to 5 mm), this compound binds to the phosphate groups of dna in an exothermic step and had no significant effect on double-strand dna stability . At higher concentrations (more than 9 mM), it causes considerable destabilization of DNA associated with the formation of a partially unfolded intermediate .
Biochemical Pathways
The interaction of this compound with dna suggests that it may influence the processes of dna replication, transcription, and messenger rna translation .
Pharmacokinetics
The toxicokinetics of this compound have been evaluated .
Result of Action
It has been observed that this compound can cause the denaturation of dna at high concentrations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with DNA and its resulting effects can be influenced by the temperature .
Biochemical Analysis
Biochemical Properties
Dimethyltin dichloride can interact with various biomolecules. It has been found to bind to DNA at high concentrations, interacting directly via electrostatic, covalent, and hydrophobic forces . This interaction can lead to the denaturation of the DNA molecule .
Cellular Effects
This compound has been observed to induce neurobehavioral changes in animal models . Both this compound and Trimethyltin exposure in rats significantly lowered the blood potassium level .
Molecular Mechanism
It is known that it can bind to DNA and potentially interfere with its structure and function . This could potentially lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to denature DNA in a three-state manner over a concentration range of 6-16 mM . This indicates that the effects of this compound can change over time, potentially leading to long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . Neurobehavioral changes were observed in rats and mice treated with either this compound or Trimethyltin .
Properties
IUPAC Name |
dichloro(dimethyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027304 | |
Record name | Dimethyltin dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027304 | |
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Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Produced as a solid or aqueous solution; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Stannane, dichlorodimethyl- | |
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Record name | Dimethyltin dichloride | |
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Vapor Pressure |
0.2 [mmHg] | |
Record name | Dimethyltin dichloride | |
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CAS No. |
753-73-1 | |
Record name | Dimethyltin dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753-73-1 | |
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Record name | Dimethyltin dichloride | |
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Record name | Dimethyltin dichloride | |
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Record name | Stannane, dichlorodimethyl- | |
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Record name | Dimethyltin dichloride | |
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Record name | Dimethyltin dichloride | |
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Record name | DIMETHYLTIN DICHLORIDE | |
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